molecular formula C8H7N3O2 B12855997 5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

Cat. No.: B12855997
M. Wt: 177.16 g/mol
InChI Key: UTIWYIFPAHAUDK-UHFFFAOYSA-N
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Description

5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core with a methoxy substituent at the 5-position and a carbaldehyde group at the 2-position. This structure combines aromaticity with reactive functional groups, making it valuable in medicinal chemistry and materials science. The methoxy group enhances electron density in the aromatic system, while the carbaldehyde provides a site for further derivatization, such as condensation reactions with hydrazines or amines .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

InChI

InChI=1S/C8H7N3O2/c1-13-8-3-9-2-7-10-6(5-12)4-11(7)8/h2-5H,1H3

InChI Key

UTIWYIFPAHAUDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC2=NC(=CN12)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of α-bromoketones and 2-aminopyrazine derivatives, which undergo a cyclization reaction to form the imidazo[1,2-a]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free or catalyst-free conditions to enhance yield and reduce environmental impact. Microwave irradiation has been employed to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid.

    Reduction: 5-Methoxyimidazo[1,2-a]pyrazine-2-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and methoxy functional groups. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Table 1: Substituent Influence on Properties and Activity

Compound Substituent (Position) Key Properties/Effects Reference
5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde -OCH₃ (5) Electron-donating; enhances aromaticity and solubility; potential for hydrogen bonding .
5-Methylimidazo[1,2-a]pyridine-2-carboxaldehyde -CH₃ (5) Moderate electron-donating effect; lower polarity compared to methoxy analogs .
6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde -Br (6) Electron-withdrawing; increases molecular weight and steric bulk; may enhance halogen bonding .
2-Nitroimidazo[1,2-a]pyrazine derivatives -NO₂ (2) Strong electron-withdrawing; stabilizes charge in intermediates; impacts redox activity .

Key Findings :

  • Methoxy groups improve solubility and electronic density, favoring interactions in biological systems (e.g., receptor binding) .
  • Nitro groups enhance oxidative stability but may introduce toxicity risks .

Core Ring System Variations: Pyrazine vs. Pyridine

Table 2: Ring System Comparison

Compound Core Structure Reactivity/Applications Reference
This compound Imidazo[1,2-a]pyrazine Pyrazine ring offers two nitrogen atoms, enabling coordination chemistry and hydrogen bonding .
5-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine Pyridine ring has one nitrogen, reducing electron deficiency; carboxylic acid group enhances acidity .

Key Findings :

  • Pyrazine-based compounds exhibit stronger electron-deficient character, favoring charge-transfer interactions .
  • Pyridine analogs (e.g., imidazo[1,2-a]pyridine) are less polar but more lipophilic, influencing membrane permeability in drug design .

Functional Group Variations: Carbaldehyde vs. Carboxylic Acid and Hydrazide

Table 3: Functional Group Impact

Compound Functional Group Applications Reference
This compound -CHO (carbaldehyde) Versatile in Schiff base formation; precursor to hydrazides and thiosemicarbazides .
5-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid -COOH (carboxylic acid) Forms salts and esters; enhances water solubility; used in metal-chelating agents .
Imidazo[1,2-a]pyrazine-2-carbohydrazide derivatives -CONHNH₂ (hydrazide) Antiproliferative activity against cancer cells; forms stable complexes with metals .

Key Findings :

  • Carbaldehyde derivatives are pivotal in synthesizing bioactive hydrazones (e.g., antiproliferative agents) .
  • Carboxylic acid derivatives exhibit improved solubility, critical for formulation in pharmaceuticals .

Contradictions and Limitations

  • While methoxy groups generally enhance EPI activity , some studies report reduced efficacy at higher concentrations due to solubility limitations or metabolic instability .
  • Bromo-substituted analogs, though stable, may exhibit cytotoxicity unrelated to the primary target .

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